2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a synthetic compound notable for its potential applications in biomedical research. Its molecular formula is , and it has a molecular weight of approximately 404.83 g/mol. The compound features a triazole ring, which is associated with various pharmacological activities, including antimicrobial and anticancer properties .
The synthesis of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves the following steps:
Technical details regarding reaction conditions, such as temperature, solvent choice (commonly DMF or DMSO), and reaction times, are critical for optimizing yield and purity .
The molecular structure of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide can be represented using various chemical notation systems:
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl
The structure features a triazole ring linked to an acetamide group via a sulfur atom, which plays a crucial role in its biological activity .
Key data includes:
The compound can undergo various chemical reactions typical for triazole derivatives:
Technical details regarding these reactions often involve specific reagents and conditions that enhance selectivity and yield .
The mechanism of action for 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease processes:
Data from studies indicate that such compounds often exhibit antimicrobial properties through these mechanisms .
The physical properties of this compound include:
Chemical properties include:
Relevant data from studies highlight the importance of these properties in determining suitable applications in research and development .
The primary applications of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide include:
CAS No.: 2226-71-3
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 636-57-7
CAS No.: